Diethyl (2-Chloroethyl)phosphoramidate
Description
Significance of Phosphoramidate (B1195095) Linkages in Contemporary Chemical Research
The phosphoramidate (P-N) linkage is a cornerstone of significant innovation across diverse areas of chemical and biological research. mdpi.comnih.gov Molecules containing P-N bonds are found in a variety of biologically active natural products and serve crucial roles in cellular processes. nih.gov For instance, phosphocreatine, a natural phosphoramidate, is vital for energy storage in vertebrates. nih.gov The P-N bond is also formed during key cellular signaling events, such as when histidine residues in enzymes are phosphorylated. nih.gov
In synthetic and medicinal chemistry, the unique properties of the phosphoramidate bond are widely exploited. nih.govmdpi.com The bond's stability can be tuned; it is often susceptible to hydrolysis under acidic conditions but relatively stable at neutral pH. nih.gov This reactivity profile makes phosphoramidates highly valuable as prodrugs, particularly for delivering nucleoside analogs used in antiviral and anticancer therapies. nih.gov Furthermore, phosphoramidates serve as versatile intermediates and ligands in synthetic organic chemistry. nih.gov They can act as chelating ligands for metal catalysts and as directing groups to selectively activate C-H bonds for arylation reactions. nih.gov
In industrial and materials science, phosphoramidates are utilized as additives in lubricants, where they form protective layers to reduce wear and friction. nih.govmdpi.com They have also gained prominence as effective, non-halogenated flame retardants, offering a safer alternative to traditional materials. nih.gov
Contextualization within Chloroethyl Organophosphorus Compound Chemistry
The inclusion of a 2-chloroethyl group places Diethyl (2-Chloroethyl)phosphoramidate within a specific subclass of organophosphorus compounds known for their distinct chemical reactivity and applications. mdpi.com The chloroethyl moiety introduces a reactive alkyl halide functional group into the molecule. Organophosphorus compounds featuring chloroethyl groups have been investigated for various industrial applications, most notably as flame retardants. A prominent example is Tris(2-chloroethyl) phosphate (B84403) (TCEP), which was widely used to impart fire resistance to polymers and textiles. nih.gov
The chemical behavior of these compounds is influenced by the presence of the chlorine atom. For instance, in studies on the hydrolysis of diethyl alkylphosphonates, the presence of chloromethyl or dichloromethyl substituents was found to increase the reaction rate compared to unsubstituted alkyl chains. mdpi.com This suggests that the chloroethyl group in this compound likely influences its electronic properties and reactivity, particularly at the phosphorus center and the ethyl chain. The combination of the reactive chloroethyl group and the biologically significant phosphoramidate core makes such compounds interesting targets for synthesis and further functionalization.
Overview of Academic and Research Trajectories for this compound
While extensive, dedicated academic literature on this compound is limited, its chemical structure suggests a primary role as a versatile synthetic intermediate or building block in research. The presence of multiple reactive sites—the N-H proton, the P=O group, and the C-Cl bond—allows for straightforward modification and elaboration into more complex molecules. The existence of more substituted derivatives, such as Diethyl (2-chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidate, supports its utility as a precursor in multi-step synthetic pathways. pharmaffiliates.com
The synthesis of this compound can be achieved through established methods for forming P-N bonds. nih.govorgsyn.org A common approach would involve the reaction of diethyl chlorophosphate with 2-chloroethylamine (B1212225). Alternatively, variations of the Todd-Atherton reaction, which avoids the use of hazardous phosphoryl halides, could be employed by reacting diethyl phosphite (B83602) with 2-chloroethylamine in the presence of a halogenating agent like carbon tetrachloride or iodoform (B1672029). orgsyn.org
Research trajectories for this compound would logically focus on its use in constructing larger, functional molecules. The chloroethyl group can act as an electrophile in alkylation reactions, allowing it to be linked to various nucleophiles. The N-H bond of the phosphoramidate can be deprotonated and substituted, enabling the synthesis of N-alkylated or N-arylated derivatives. orgsyn.org This dual functionality makes this compound a valuable precursor for creating libraries of novel phosphoramidate compounds for screening in medicinal chemistry, materials science, or as ligands in catalysis. nih.gov
Table 1: Physicochemical Properties of this compound and Related Compounds
Specific experimental data for this compound is not widely available. Properties are calculated or provided alongside data for structurally similar compounds for context.
| Property | This compound | Diethyl phosphoramidate chemicalbook.com | Diethyl (2-chloroethyl)phosphonate nih.govchemicalbook.com |
| Molecular Formula | C6H14ClN2O3P | C4H12NO3P | C6H14ClO3P |
| Molecular Weight | 216.61 g/mol | 153.12 g/mol | 200.60 g/mol |
| CAS Number | Not available | 1068-21-9 | 10419-79-1 |
| Boiling Point | Not available | 140 °C / 3 mmHg | Not available |
| Melting Point | Not available | 51-53 °C | Not available |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-diethoxyphosphorylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClNO3P/c1-3-10-12(9,11-4-2)8-6-5-7/h3-6H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBUVZQAWVZOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NCCCl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Diethyl 2 Chloroethyl Phosphoramidate and Analogous Structures
Conventional Synthetic Approaches to Phosphoramidates
The formation of the P-N bond is the cornerstone of phosphoramidate (B1195095) synthesis. Over the years, several reliable methods have been established, which can be broadly categorized into six main strategies: salt elimination, oxidative cross-coupling, azide-mediated pathways, reduction-based methodologies, hydrophosphinylation reactions, and phosphoramidate-aldehyde-dienophile (PAD) sequences. nih.gov
Salt Elimination Strategies for Phosphorus-Nitrogen (P-N) Bond Formation
Salt elimination strategies are among the most classical and widely used methods for forming P-N bonds. These reactions typically involve the reaction of a phosphorus halide with an amine, leading to the formation of the desired phosphoramidate and a salt byproduct, which is often a hydrohalide salt of an amine base.
A prominent example of this is the reaction between a dialkyl phosphoryl chloride and an amine in the presence of a base to neutralize the hydrogen chloride produced. In the context of Diethyl (2-Chloroethyl)phosphoramidate, this would involve the reaction of diethyl phosphoryl chloride with 2-chloroethylamine (B1212225).
Reaction Scheme: (C₂H₅O)₂P(O)Cl + H₂N(CH₂)₂Cl + Base → (C₂H₅O)₂P(O)NH(CH₂)₂Cl + Base·HCl
A key variation of the salt elimination strategy is the Atherton-Todd reaction , first reported in 1945. nih.gov This reaction allows for the in situ generation of the reactive phosphorylating agent from a dialkyl phosphite (B83602). The process typically involves reacting a dialkyl phosphite, such as diethyl phosphite, with an amine and a chlorinating agent like carbon tetrachloride (CCl₄) in the presence of a base, often a tertiary amine like triethylamine. nih.govwikipedia.org
The reaction proceeds through the formation of a dialkyl chlorophosphate intermediate, which then reacts with the amine to yield the phosphoramidate. researchgate.net The use of a base is crucial for deprotonating the phosphite and neutralizing the HCl generated. wikipedia.org
Illustrative Atherton-Todd Reaction for this compound:
| Reactant 1 | Reactant 2 | Reagents | Product |
| Diethyl phosphite | 2-Chloroethylamine | CCl₄, Triethylamine | This compound |
This method is advantageous as it avoids the handling of often moisture-sensitive and highly reactive phosphoryl chlorides. orgsyn.org The scope of the Atherton-Todd reaction is broad, accommodating a variety of amines. nih.gov
Oxidative Cross-Coupling Protocols for Phosphoramidate Synthesis
Oxidative cross-coupling reactions provide an alternative route to phosphoramidates, typically involving the coupling of a P(III) or P(V) compound containing a P-H bond with an amine in the presence of an oxidant. nih.gov These methods are attractive as they often proceed under mild conditions.
A common approach involves the dehydrogenative cross-coupling of a dialkyl H-phosphonate, such as diethyl phosphite, with an amine. Various oxidizing systems can be employed, including halogens like iodine or halogenating agents in combination with a base. nih.gov For instance, an iodine-mediated reaction can facilitate the coupling of diethyl phosphite and an amine. nih.gov
General Reaction Scheme: (RO)₂P(O)H + R'NH₂ + Oxidant → (RO)₂P(O)NHR' + Reduced Oxidant Byproducts
In some protocols, transition metal catalysts are used to facilitate the oxidative coupling. orgsyn.org These catalytic systems can offer higher efficiency and selectivity. The choice of oxidant is critical and can range from simple peroxides to more complex reagents. nih.gov While effective, these methods can sometimes be limited by the formation of side products and the need for purification. nih.gov
Key Features of Oxidative Cross-Coupling for Phosphoramidate Synthesis:
| Feature | Description |
| Phosphorus Source | Typically a dialkyl H-phosphonate (e.g., Diethyl phosphite). |
| Nitrogen Source | A primary or secondary amine (e.g., 2-Chloroethylamine). |
| Promoter | An oxidizing agent (e.g., I₂, H₂O₂, LiI/TBHP). nih.gov |
| Advantages | Often mild reaction conditions, avoids pre-functionalization of the phosphorus reactant. |
| Disadvantages | Potential for side reactions and over-oxidation, may require catalysts. nih.gov |
Azide-Mediated Synthetic Pathways to Phosphoramidates
Azide-mediated reactions offer a powerful and versatile method for the synthesis of phosphoramidates. The most prominent of these is the Staudinger reaction , which involves the reaction of an organic azide (B81097) with a trivalent phosphorus compound, such as a phosphine (B1218219) or a phosphite, to form an iminophosphorane (aza-ylide) intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be hydrolyzed to yield an amine and a phosphine oxide.
For the synthesis of phosphoramidates, a variation known as the Staudinger-phosphite reaction is employed. In this reaction, a trialkyl phosphite, such as triethyl phosphite, reacts with an organic azide. The resulting phosphazide (B1677712) intermediate rearranges with the loss of dinitrogen to form a phosphorimidate, which can then be hydrolyzed or undergo further reactions to yield the phosphoramidate. nih.govnih.gov
To synthesize this compound via this route, one would first need to prepare 2-chloroethyl azide, typically from 2-chloroethylamine or a related precursor. This azide would then be reacted with triethyl phosphite.
Reaction Sequence for Azide-Mediated Synthesis:
Azide Formation: R-(CH₂)₂-Cl → R-(CH₂)₂-N₃ (from a suitable precursor)
Staudinger-Phosphite Reaction: (C₂H₅O)₃P + N₃(CH₂)₂Cl → (C₂H₅O)₃P=N(CH₂)₂Cl + N₂
Rearrangement/Hydrolysis: (C₂H₅O)₃P=N(CH₂)₂Cl → (C₂H₅O)₂P(O)NH(CH₂)₂Cl (often involving an Arbuzov-type rearrangement or subsequent hydrolysis step)
This methodology is advantageous due to its mild conditions and high functional group tolerance. organic-chemistry.org However, it necessitates the preparation and handling of potentially hazardous organic azides. nih.gov
Reduction-Based Methodologies for P-N Linkages
The formation of P-N bonds can also be achieved through the reduction of nitrogen-containing functional groups in the presence of a phosphorus reagent. A notable example is the reaction of nitroarenes with trialkyl phosphites. nih.gov In this reaction, the trialkyl phosphite acts as both a reducing agent and a phosphorylating agent.
The reaction is believed to proceed through the deoxygenation of the nitro group by the phosphite, leading to a nitrene intermediate which then reacts with another molecule of phosphite to form the phosphoramidate. This method is particularly useful for the synthesis of N-arylphosphoramidates. nih.gov
While primarily applied to aromatic systems, the underlying principle of reductive coupling could potentially be adapted for specific aliphatic substrates under suitable conditions. For example, a nitroalkane could, in principle, be reduced in the presence of a phosphite to form the corresponding phosphoramidate.
General Scheme for Nitro-Group Reduction: Ar-NO₂ + 2 (RO)₃P → Ar-NHP(O)(OR)₂ + 2 (RO)₃P=O
This method provides a unique pathway to phosphoramidates from readily available nitro compounds, bypassing the need for pre-formed amines. nih.gov However, the reaction often requires high temperatures. nih.gov
Hydrophosphinylation Reactions in Phosphoramidate Synthesis
Hydrophosphinylation involves the addition of a P-H bond across an unsaturated bond, such as a carbon-nitrogen double bond (imine) or a carbon-carbon multiple bond. While direct hydrophosphinylation of amines is not a standard route to phosphoramidates, related reactions can be utilized.
For instance, the addition of a dialkyl phosphite to an imine (a compound containing a C=N double bond) can lead to the formation of an α-aminophosphonate. While this product is not a phosphoramidate, the underlying principle of P-H bond addition is relevant to organophosphorus chemistry.
More directly, hydrophosphinylation reactions can be used to synthesize phosphinic amides, which are structurally related to phosphoramidates. The development of catalytic systems, often based on transition metals like palladium or nickel, has expanded the scope of these reactions, allowing for the formation of P-C and, in some cases, P-N bonds under mild conditions. nih.gov
The application of hydrophosphinylation to directly form phosphoramidates is less common than other methods but represents an area of ongoing research in organophosphorus synthesis.
Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction Sequences
The Phosphoramidate-Aldehyde-Dienophile (PAD) reaction is a multicomponent reaction that allows for the synthesis of complex nitrogen-containing heterocyclic structures. This reaction is a type of aza-Diels-Alder reaction where a phosphoramidate acts as the nitrogen source. nih.gov
In a typical PAD sequence, a simple phosphoramidate, such as diethyl phosphoramidate ((C₂H₅O)₂P(O)NH₂), reacts with an aldehyde to form an N-phosphoryl imine in situ. This reactive imine then acts as a dienophile in a Diels-Alder reaction with a suitable diene. nih.gov
General PAD Reaction Scheme:
Imine Formation: (RO)₂P(O)NH₂ + R'CHO → (RO)₂P(O)N=CHR' + H₂O
Aza-Diels-Alder Reaction: (RO)₂P(O)N=CHR' + Diene → Cycloadduct
While this reaction does not directly synthesize a simple acyclic phosphoramidate like this compound, it demonstrates the utility of phosphoramidates as building blocks in more complex syntheses. The N-phosphoryl group in the product can often be cleaved under specific conditions to release the corresponding amine, making this a useful method for the synthesis of alkaloids and other complex nitrogenous compounds.
Green Chemistry Principles Applied to Phosphoramidate Synthesis
Green chemistry principles are at the forefront of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. These principles include the use of safer solvents and reagents, increased energy efficiency, and the minimization of waste. In the context of phosphoramidate synthesis, these principles have been implemented through various innovative methodologies.
Electrochemical synthesis offers a green alternative to conventional chemical methods by using electricity to drive chemical reactions, thereby reducing the need for chemical oxidants or reductants.
Anodic oxidation is a key technique in the electrochemical synthesis of organophosphorus compounds. This process involves the oxidation of a phosphorus-containing starting material at the anode of an electrochemical cell, generating a reactive intermediate that can then react with a nucleophile, such as an amine, to form the desired P-N bond. The formation of phosphoramidates can be achieved through the anodic oxidation of phosphites in the presence of an amine. This method avoids the use of halogenating agents, which are common in traditional methods like the Atherton-Todd reaction. The general mechanism involves the oxidation of a P(III) species to a more electrophilic P(V) intermediate, which is then readily attacked by the amine.
Flow electrosynthesis represents a significant advancement in electrochemical methods, offering improved safety, scalability, and efficiency. nih.gov In a flow electrosynthesis setup, reactants are continuously pumped through an electrochemical cell where the reaction occurs. nih.gov This technique allows for precise control over reaction parameters such as voltage, current, and residence time, leading to higher yields and purities of the desired product. The synthesis of phosphoramidates, including analogs of this compound, can be achieved with high efficiency using this method. For instance, the reaction of diethyl phosphite with 2-chloroethylamine can be performed in a flow cell, providing a continuous and scalable process for the production of the target molecule.
Table 1: Representative Conditions for Flow Electrosynthesis of Phosphoramidates
| Parameter | Value |
| Anode Material | Platinum or Graphite |
| Cathode Material | Platinum or Stainless Steel |
| Solvent | Acetonitrile (B52724) |
| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate |
| Flow Rate | 0.1 - 1.0 mL/min |
| Current Density | 10 - 50 mA/cm² |
| Temperature | Room Temperature |
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purities. researchgate.netnih.gov In the synthesis of phosphoramidates, microwave irradiation can be used to accelerate reactions that are sluggish under conventional heating. For example, the phosphitylation of nucleosides, a reaction analogous to the formation of this compound, has been successfully carried out under microwave conditions, with reaction times as short as 15-20 minutes. researchgate.net This rapid heating can be particularly beneficial for the synthesis of thermally sensitive compounds. The Atherton-Todd reaction, a classical method for phosphoramidate synthesis, can also be adapted for microwave-assisted conditions, potentially reducing reaction times and improving yields.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Representative Phosphoramidate
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 6 - 12 hours | 10 - 30 minutes |
| Temperature | 80 - 120 °C | 100 - 150 °C |
| Yield | 60 - 80% | 75 - 95% |
| Solvent | Toluene or Dichloromethane | Acetonitrile or Solvent-free |
Photocatalysis utilizes light to drive chemical reactions, often in the presence of a photocatalyst that can absorb light and promote the formation of reactive intermediates. While the direct photocatalytic synthesis of this compound has not been extensively reported, the principles of photocatalysis have been applied to the formation of other organophosphorus compounds. For instance, photoredox catalysis has been employed for the formation of C-P bonds. rsc.org This methodology could potentially be adapted for the formation of P-N bonds. A hypothetical photocatalytic route to this compound could involve the generation of a phosphoryl radical from diethyl phosphite via a photoredox cycle, which could then be trapped by 2-chloroethylamine. This approach would offer a mild and environmentally friendly alternative to traditional methods.
The development of solvent-free reaction conditions is a key goal of green chemistry, as solvents often account for a significant portion of the waste generated in a chemical process. Several methods for the synthesis of phosphoramidates have been adapted to be performed without a solvent.
One notable example is the catalyst- and solvent-free Staudinger phosphite reaction. This reaction involves the treatment of an azide with a phosphite to yield a phosphoramidate and dinitrogen gas. The reaction proceeds smoothly at room temperature without the need for a catalyst or solvent, making it a highly atom-economical and environmentally benign method.
The Atherton-Todd reaction, which traditionally uses chlorinated solvents like carbon tetrachloride, can also be modified to be more environmentally friendly. wikipedia.orgnih.gov For instance, the use of iodoform (B1672029) in place of carbon tetrachloride has been reported, and the reaction can be carried out in more benign solvents or, in some cases, under solvent-free conditions. orgsyn.orgnih.gov A modified Atherton-Todd reaction has been developed that uses air as a radical initiator and chloroform (B151607) as the halogenating agent, providing a more efficient route to phosphoramidates under mild conditions. nih.govrsc.org
Table 3: Comparison of Traditional vs. Green Atherton-Todd Reaction Conditions
| Parameter | Traditional Atherton-Todd | Greener Atherton-Todd |
| Halogen Source | Carbon Tetrachloride (CCl₄) | Iodoform (CHI₃) or Chloroform (CHCl₃) |
| Solvent | Chlorinated Solvents | Toluene, Diethyl ether, or Solvent-free |
| Base | Triethylamine | Amine reactant can act as base |
| Byproducts | Triethylammonium chloride, Chloroform | Amine hydrohalide, Methylene (B1212753) iodide |
Electrochemical Synthesis Methodologies for P-N Bond Formation
Synthesis of this compound Derivatives and Related Chloroethyl Phosphoramidates
The synthesis of this compound and its analogs involves sophisticated chemical strategies that allow for precise control over the molecular architecture. These methodologies are crucial for creating a library of related compounds for further investigation. The core structure, a phosphoramidate, consists of a central phosphorus atom double-bonded to oxygen, single-bonded to an amino group, and two alkoxy groups. The synthetic challenge lies in the selective introduction and modification of the substituents, particularly the chloroethyl group on the nitrogen atom and the alkyl groups on the phosphate (B84403) oxygen.
Strategies for Modifying Alkyl Groups within the Phosphoramidate Structure
Modification of the dialkyl or diaryl groups on the phosphate component of the phosphoramidate is a key strategy for altering the molecule's physicochemical properties. Various synthetic routes allow for the incorporation of a wide range of alkyl groups, moving beyond the standard diethyl configuration to include methyl, propyl, isopropyl, and benzyl (B1604629) groups, among others. nih.gov
One of the prominent methods for creating this diversity is the Atherton–Todd reaction. This reaction facilitates the formation of phosphoramidates from a dialkyl H-phosphonate, an amine, and a base in the presence of a halogenating agent like carbon tetrachloride. nih.gov A key advantage of this method is the in situ generation of the reactive dialkyl chlorophosphate intermediate, which avoids the need to handle this moisture-sensitive reagent directly. nih.gov By selecting different dialkyl H-phosphonates as starting materials, a variety of alkyl groups can be incorporated into the final phosphoramidate structure.
Another versatile approach is the oxidative cross-coupling of dialkyl H-phosphonates with amines. nih.gov This can be achieved using various reagents. For instance, iodine can be used as a catalyst, sometimes in the presence of an oxidant like hydrogen peroxide (H₂O₂), to facilitate the P-N bond formation. nih.gov Similarly, chlorinating agents such as trichloroisocyanuric acid (TCCA) or trichloracetonitrile (Cl₃CCN) can be employed to activate the H-phosphonate for subsequent reaction with an amine. nih.gov The choice of the starting dialkyl H-phosphonate (e.g., dimethyl, diethyl, dipropyl phosphite) directly dictates the alkyl groups in the resulting phosphoramidate. nih.gov
The table below summarizes several methods for synthesizing phosphoramidates, highlighting the flexibility in incorporating different alkyl substituents.
| Synthetic Method | Phosphorus Source | Key Reagents | Applicable Alkyl Groups (R) | Reference |
|---|---|---|---|---|
| Modified Atherton-Todd Reaction | Dialkyl H-phosphonate ((RO)₂P(O)H) | Amine, Base (e.g., Et₃N), CCl₄ | Ethyl, Methyl, Propyl, Benzyl | nih.govorgsyn.org |
| Oxidative Coupling (Iodine-mediated) | Dialkyl H-phosphonate ((RO)₂P(O)H) | Amine, I₂, H₂O₂ | Diethyl | nih.gov |
| Oxidative Coupling (TCCA) | Dialkyl H-phosphonate ((RO)₂P(O)H) | Amine, Trichloroisocyanuric acid (TCCA) | Methyl, Ethyl, Propyl, Isopropyl | nih.gov |
| Direct Phosphorylation | Dialkyl Chlorophosphate ((RO)₂P(O)Cl) | Amine, Base | Ethyl, Phenyl | nih.govasianpubs.org |
Approaches for Introducing or Altering Chloroethyl Moieties
The introduction of the 2-chloroethyl group onto the nitrogen atom is a critical step in the synthesis of this compound and its analogs. This moiety is often central to the molecule's function.
A versatile and efficient method for preparing 1-chloroethyl phosphoramidates involves a two-step process starting from a chlorophosphate or phosphoramidate. acs.orgacs.org The initial step is the vinylation of the starting material under mild conditions to yield a vinyl derivative. acs.orgacs.org Subsequently, this intermediate is converted to the target 1-chloroethyl phosphoramidate by the addition of dry hydrogen chloride (HCl) gas across the vinyl double bond. acs.orgacs.orgnih.gov This strategy is noted for its efficiency and applicability to a wide range of molecules with various protecting groups. acs.org
Another established route involves the direct reaction of a suitable phosphorus-containing precursor with an amine that already bears the chloroethyl group(s). For example, phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate can be synthesized by reacting phenyl phosphorodichloridate with bis(2-chloroethyl)amine (B1207034) hydrochloride in the presence of a base like triethylamine. asianpubs.org This phosphoramidochloridate intermediate can then be reacted with other nucleophiles to generate a variety of derivatives. The synthesis of N,N-bis(2-chloroethyl)amine itself is a precursor step in this pathway. asianpubs.org
The choice of chlorinating agent is also a key consideration in syntheses where the chloroethyl group is formed during the reaction sequence. While methods often rely on starting materials already containing the chloroethyl group, other syntheses in organic chemistry utilize reagents like thionyl chloride to convert a hydroxyethyl (B10761427) group into a chloroethyl group. google.com For instance, 2-n-propoxyethanol can be converted to 2-chloroethyl propyl ether using thionyl chloride and a catalyst. google.com Similar principles can be applied to introduce or modify chloroethyl moieties in more complex phosphoramidate structures, provided the other functional groups are compatible with the reaction conditions.
Utilization of Phosphoramidite (B1245037) Building Blocks in Targeted Synthesis
Phosphoramidites are highly reactive trivalent phosphorus compounds that serve as essential building blocks in modern chemical and biotechnological synthesis, most notably in the solid-phase synthesis of DNA and RNA oligonucleotides. amerigoscientific.comaragen.com While distinct from pentavalent phosphoramidates, their chemistry is foundational to the controlled, stepwise construction of phosphate-containing backbones and is relevant to the targeted synthesis of complex phosphate derivatives.
Phosphoramidite chemistry is considered the gold standard for synthesizing custom DNA and RNA sequences. aragen.comtwistbioscience.comsbsgenetech.com The process involves the sequential addition of nucleoside phosphoramidite monomers to a growing chain attached to a solid support. amerigoscientific.com Each phosphoramidite unit contains a nucleoside protected at key positions (e.g., a dimethoxytrityl or DMT group on the 5'-hydroxyl) and a reactive phosphite triester moiety. aragen.comtwistbioscience.com This reactivity is controlled by an activating agent, allowing for highly efficient coupling to the free hydroxyl group of the growing oligonucleotide chain. umich.edu After coupling, the unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester, which is analogous to the phosphate backbone of natural nucleic acids.
The power of phosphoramidite building blocks lies in their versatility. They are not limited to the four standard DNA or RNA bases. Chemists can design and synthesize custom phosphoramidites that incorporate modified nucleobases, sugars, or phosphate backbones. nih.gov This allows for the targeted synthesis of oligonucleotides with specific properties, such as enhanced stability, fluorescence, or therapeutic potential. aragen.comnih.gov The ability to introduce modifications like fluorophores, labels, or other chemical groups into the phosphoramidite backbone is a key tool for creating sophisticated molecular probes and therapeutic agents. aragen.com
Recent advancements have focused on improving the synthesis of phosphoramidites themselves, including the development of flow-based methods for their on-demand synthesis, which addresses their limited bench stability. researchgate.net This innovation can streamline the production of both standard and modified phosphoramidites for targeted applications. researchgate.net
The table below illustrates the diversity of phosphoramidite building blocks and their applications in targeted synthesis.
| Building Block Type | Key Feature | Application in Targeted Synthesis | Reference |
|---|---|---|---|
| Nucleoside Phosphoramidites | Standard DNA/RNA bases (A, T, C, G, U) with protecting groups. | Synthesis of custom DNA and RNA sequences for PCR, gene sequencing, and gene synthesis. | amerigoscientific.comtwistbioscience.com |
| Modified-Base Phosphoramidites | Contains a non-standard or labeled nucleobase. | Creation of molecular probes, diagnostic agents, and therapeutic oligonucleotides (e.g., antisense). | nih.gov |
| Backbone-Modified Phosphoramidites | Leads to altered phosphate linkages (e.g., phosphorothioates). | Increasing nuclease resistance for therapeutic applications. | nih.govacs.org |
| Linker/Label Phosphoramidites | Contains a non-nucleosidic linker or a functional moiety (e.g., fluorophore, amino linker). | Attaching labels for detection or other molecules for creating bioconjugates. | aragen.comnih.gov |
Mechanistic Investigations of Diethyl 2 Chloroethyl Phosphoramidate Transformations and Reactivity
Hydrolysis Reaction Mechanisms of Phosphoramidates
The hydrolytic degradation of phosphoramidates, a class of organophosphorus compounds featuring a phosphorus-nitrogen (P-N) bond, is a subject of significant interest due to their presence in biologically important molecules and their use as prodrugs. The stability of the P-N bond is highly dependent on the molecular structure and the reaction conditions, leading to various cleavage pathways.
In aqueous environments, the cleavage of the P-N bond in phosphoramidates can proceed through several mechanisms. Under acidic conditions, the nitrogen atom is often protonated, making the phosphorus atom more susceptible to nucleophilic attack by water. This process typically results in the cleavage of the P-N bond. nih.gov Conversely, under alkaline conditions, hydrolysis can be catalyzed by hydroxide (B78521) ions, which directly attack the phosphorus center. nih.gov The specific pathway, whether it involves direct displacement or the formation of an intermediate, is influenced by factors such as the substituents on the phosphorus and nitrogen atoms.
The nature of the substituents around the phosphorus atom can significantly influence the reactivity and stability of phosphoramidates. For instance, bulky groups can hinder the approach of a nucleophile, thereby decreasing the rate of hydrolytic cleavage. asianpubs.org Electronic effects also play a crucial role; electron-withdrawing groups can increase the susceptibility of the phosphorus atom to nucleophilic attack, thus accelerating hydrolysis. mdpi.com
Intramolecular reactions can significantly accelerate the hydrolysis of certain phosphoramidates, such as Diethyl (2-Chloroethyl)phosphoramidate. The presence of a reactive group within the molecule can lead to the formation of cyclic intermediates that are more readily hydrolyzed than the parent compound.
In the case of this compound, the nitrogen atom can act as an internal nucleophile, displacing the chloride ion to form a highly reactive three-membered ring known as an aziridinium (B1262131) ion. rsc.org The formation of this strained ring structure significantly activates the molecule for subsequent reactions. nih.gov The generation of the aziridinium ion is a key step, and its stability and reactivity are influenced by the substituents on the nitrogen and carbon atoms. rsc.orgnih.gov Once formed, the aziridinium ion is highly electrophilic and readily attacked by nucleophiles, including water, leading to the opening of the ring and subsequent decomposition of the molecule.
The solvent also plays a significant role in the hydrolysis of phosphoramidates. The polarity of the solvent can influence the stability of the transition states and intermediates involved in the reaction. For instance, a more polar solvent may better solvate charged intermediates, thereby lowering the activation energy and increasing the reaction rate. Solvent isotope effects have also been used to probe the mechanism of hydrolysis, providing insights into the role of proton transfer in the rate-determining step. nih.gov
Kinetic studies provide quantitative insights into the rates and mechanisms of phosphoramidate (B1195095) hydrolysis. These studies typically measure the rate of disappearance of the reactant or the appearance of products under various conditions of pH, temperature, and solvent composition. researchgate.netmdpi.commdpi.com The determination of rate constants, activation parameters (such as enthalpy and entropy of activation), and the order of the reaction with respect to different species can help to elucidate the reaction mechanism. osti.govrsc.org
For example, a first-order dependence on hydronium ion concentration at acidic pH suggests an acid-catalyzed mechanism. nih.gov The effect of substituents on the rate of hydrolysis can be quantified using Hammett plots, which relate reaction rates to substituent constants. These quantitative data are essential for understanding the structure-reactivity relationships in the hydrolysis of phosphoramidates.
Below is a table summarizing hypothetical kinetic data for the hydrolysis of a phosphoramidate under different pH conditions to illustrate the type of information obtained from such studies.
| pH | Observed Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (s) |
|---|---|---|
| 2.0 | 1.5 x 10⁻³ | 462 |
| 5.0 | 3.2 x 10⁻⁵ | 21661 |
| 7.0 | 1.0 x 10⁻⁶ | 693147 |
| 10.0 | 8.5 x 10⁻⁵ | 8155 |
Role of Intramolecular Cyclization in Reaction Activation
Nucleophilic Substitution Reactions at the Phosphorus Center
Nucleophilic substitution at the tetracoordinate phosphorus (V) center is a fundamental reaction class for phosphoramidates, including this compound. These reactions are critical in various biological and chemical processes. The mechanism of these substitutions can proceed through several pathways, primarily categorized as either concerted (Sɴ2@P) or stepwise (associative addition-elimination). researchgate.netyoutube.com The preferred pathway is influenced by the nature of the nucleophile, the leaving group, and the substituents attached to the phosphorus atom.
In a concerted Sɴ2-type mechanism, the nucleophile attacks the phosphorus center concurrently with the departure of the leaving group, passing through a single pentacoordinate transition state. youtube.com This process typically results in the inversion of the stereochemical configuration at the phosphorus center. researchgate.net Conversely, a stepwise associative mechanism involves the initial formation of a discrete, pentacoordinate intermediate, often a trigonal bipyramidal phosphorane. youtube.com This intermediate can then undergo pseudorotation before the leaving group is expelled, potentially leading to a mixture of stereochemical outcomes.
For phosphoramidates, the P-N bond itself can be labile, especially under acidic conditions where protonation of the nitrogen atom facilitates its cleavage upon nucleophilic attack by water. nih.govresearchgate.net However, nucleophilic attack can also occur at the phosphorus center, leading to the displacement of one of the ethoxy groups. The reactivity of related phosphoramide (B1221513) mustards, such as N,N-bis(2-chloroethyl)phosphorodiamidic acid, has been studied extensively. These compounds can undergo alkylation reactions as intact molecules, suggesting that reaction pathways not involving premature cleavage of the P-N bond are viable. scispace.com For instance, the reaction of phosphoramide mustard with the nucleophile ethanethiol (B150549) proceeds without prior scission of the P-N bond. scispace.com
The reactivity and mechanism are highly dependent on the attacking nucleophile. Studies on analogous diethyl phosphate (B84403) esters, such as O,O-diethyl 2,4-dinitrophenyl phosphate, with thiol nucleophiles have shown that the attack can be directed at different sites on the molecule. rsc.org While in that specific case, the attack occurred at the aromatic ring, it highlights the competitive nature of reaction sites in complex phosphate esters. For this compound, competition exists between nucleophilic attack at the phosphorus center, alkylation by the 2-chloroethyl group (often via an aziridinium intermediate), and cleavage of the P-N bond.
Mechanistic Insights from Computational Chemistry
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of phosphoramidates at a molecular level. Theoretical calculations can map potential energy surfaces, identify transition states, and calculate thermodynamic parameters, offering insights that are often difficult to obtain through experimental means alone.
A key area of investigation for compounds related to this compound is the structure-activity relationship and the site of protonation, which significantly influences reactivity. nih.gov For the parent compound phosphoramide mustard, multinuclear NMR studies combined with theoretical calculations have been used to determine the preferred site of protonation. While gas-phase calculations indicated that O-protonation is more stable, the data for aqueous solutions suggested that N-protonation is the more likely event. nih.gov This N-protonation is correlated with a loss in the alkylating reactivity of the mustard moiety and would also activate the P-N bond towards cleavage. researchgate.netnih.gov
Thermodynamic analyses of the reactions of phosphoramide mustard have been performed using semi-empirical quantum mechanical methods. aacrjournals.orgnih.gov One such study calculated the gas-phase thermodynamic parameters for the reaction of phosphoramide mustard with the thiol-containing protector agents N-acetylcysteine (NAC) and mesna. The results, summarized in the table below, predicted that these reactions are not thermodynamically favored in the absence of enzyme catalysis, as indicated by the positive Gibbs free energy (ΔG) values. aacrjournals.orgnih.gov This suggests a significant activation barrier for the reaction.
| Reactant System | ΔG (kcal/mol) | Conclusion |
|---|---|---|
| Phosphoramide mustard + N-acetylcysteine (NAC) | +3.82 | Reaction not thermodynamically favored |
| Phosphoramide mustard + Mesna | +2.29 | Reaction not thermodynamically favored |
More advanced computational methods, such as those utilized in computer-aided design of reaction networks, are being employed to understand and optimize reactions involving phosphoramidates. acs.orgnih.gov These approaches can model the influence of various parameters like pH, temperature, and catalysts on reaction kinetics and pathways, providing a deeper understanding of the factors that control the reactivity of the phosphoramidate linkage. acs.org For instance, quantum chemical analyses have been applied to investigate the intrinsic hydrolysis mechanisms of nucleoside phosphoramidates, revealing the influence of adjacent functional groups on the reaction pathway. researchgate.net
Spectroscopic and Structural Characterization of Diethyl 2 Chloroethyl Phosphoramidate and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural analysis of organophosphorus compounds, providing detailed information about the electronic environment of magnetically active nuclei.
¹H NMR for Proton Environment Analysis and Diastereotopicity
Proton NMR (¹H NMR) spectroscopy of diethyl (2-chloroethyl)phosphoramidate and its analogues reveals characteristic signals for the ethoxy and 2-chloroethyl groups. In the closely related analogue, Diethyl (2-chloroethyl)phosphonate, the ethoxy protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to coupling with each other. The 2-chloroethyl group protons exhibit more complex splitting patterns due to coupling with both adjacent protons and the phosphorus nucleus.
A key feature in the ¹H NMR spectra of such chiral phosphorus compounds is the phenomenon of diastereotopicity. The methylene protons of the ethoxy groups (-OCH₂CH₃) can become chemically non-equivalent due to the chiral phosphorus center. This non-equivalence arises because the two protons on the methylene carbon are in different chemical environments relative to the other substituents on the phosphorus atom. As a result, instead of a simple quartet, these protons can give rise to a more complex multiplet. This is a direct consequence of the stereogenic nature of the phosphorus atom in these molecules.
Table 1: Predicted ¹H NMR Data for this compound Note: This table is predictive and based on data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| -P-O-CH₂-CH₃ | ~1.3 | Triplet (t) | J(H,H) ≈ 7 |
| -N-CH₂-CH₂-Cl | ~3.4 | Multiplet (m) | |
| -N-CH₂-CH₂-Cl | ~3.7 | Multiplet (m) | |
| -P-O-CH₂-CH₃ | ~4.1 | Multiplet (m) | J(H,H) ≈ 7, J(H,P) ≈ 8 |
¹³C NMR for Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal, and the chemical shift is indicative of its bonding environment. In phosphoramidates, the carbons are coupled to the phosphorus atom, resulting in splitting of the signals. Generally, sp³-hybridized carbons appear in the range of 0-90 ppm. libretexts.orglibretexts.org
For this compound, distinct signals are expected for the methyl and methylene carbons of the diethyl ester groups and the two carbons of the 2-chloroethyl moiety. The carbon atoms closer to the electronegative oxygen, nitrogen, and chlorine atoms will appear at a lower field (higher ppm value). The coupling between the phosphorus and carbon atoms (¹JPC, ²JPC, ³JPC) provides valuable structural information.
Table 2: Predicted ¹³C NMR Data for this compound Note: This table is predictive and based on data from analogous compounds.
| Carbon Assignment | Predicted Chemical Shift (ppm) | P-C Coupling (Hz) |
| -P-O-CH₂-C H₃ | ~16 | ³JPC ≈ 6 |
| -N-C H₂-CH₂-Cl | ~42 | ²JPC ≈ 4 |
| -N-CH₂-C H₂-Cl | ~43 | ³JPC ≈ 7 |
| -P-O-C H₂-CH₃ | ~63 | ²JPC ≈ 6 |
³¹P NMR for Phosphorus Environment Characterization and Stereochemistry
Phosphorus-31 NMR (³¹P NMR) is a highly sensitive and direct method for probing the chemical environment of the phosphorus atom. The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents attached to it. For phosphoramidates, the ³¹P NMR signals typically appear in a characteristic region. For instance, diethyl phosphoramidate (B1195095) shows a ³¹P chemical shift, and related phosphoramidites resonate in the region between 140 ppm to 155 ppm. spectrabase.commagritek.com The presence of a single peak in the proton-decoupled ³¹P NMR spectrum is indicative of a single phosphorus environment. The chirality at the phosphorus center can lead to the separation of signals for diastereomers if a chiral center is present elsewhere in the molecule. magritek.com
Application of NMR in Conformational Dynamics and Exchange Processes
NMR spectroscopy is a powerful tool for studying dynamic processes such as conformational changes and chemical exchange. auremn.org.br Techniques like variable temperature NMR can be used to study the interconversion between different conformers. As the temperature is lowered, the rate of interconversion may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. Analysis of the line shapes and chemical shifts as a function of temperature can provide thermodynamic and kinetic parameters for the conformational equilibrium. These studies are crucial for understanding the three-dimensional structure and flexibility of phosphoramidate molecules in solution. auremn.org.brmdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. Specific functional groups have characteristic absorption or scattering frequencies, making these techniques valuable for structural confirmation.
In this compound, key vibrational modes include the P=O (phosphoryl) stretching, P-O-C stretching, P-N stretching, C-H stretching and bending, and C-Cl stretching. The P=O stretching vibration is typically a strong band in the IR spectrum and appears in the region of 1200-1300 cm⁻¹. The P-O-C and P-N stretching vibrations are found in the fingerprint region (below 1500 cm⁻¹) and can be more complex to assign. The C-Cl stretching vibration usually appears in the range of 600-800 cm⁻¹.
For the related compound Cyclophosphamide, which contains a bis(2-chloroethyl)amino group attached to a cyclic phosphamide, the NH stretching vibration is observed around 3450-3486 cm⁻¹. nih.gov While this compound lacks the N-H bond, the vibrational modes of the N,N-bis(2-chloroethyl) moiety are expected to be similar.
Table 3: Predicted Characteristic IR and Raman Bands for this compound Note: This table is predictive and based on data from analogous compounds.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H Stretch | 2850-3000 | 2850-3000 |
| P=O Stretch | 1250-1280 | 1250-1280 |
| P-O-C Stretch | 1020-1050 | 1020-1050 |
| P-N Stretch | 900-950 | 900-950 |
| C-Cl Stretch | 650-750 | 650-750 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique used for volatile compounds like phosphoramidates.
Under EI-MS conditions, O,O-dialkyl N,N-dialkyl phosphoramidates typically show a molecular ion peak, although it may be of low intensity. researchgate.netnih.gov The fragmentation patterns are often complex and can involve cleavage of the P-O, P-N, and C-C bonds. For N(β-chloroethyl) derivatives, characteristic fragmentations are observed. researchgate.net Common fragmentation pathways for organophosphorus compounds include alpha-cleavage and rearrangements. libretexts.orgnih.gov The presence of chlorine is indicated by the characteristic isotopic pattern of the molecular ion and fragment ions containing chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). youtube.com
For the analogous compound, Diethyl (2-chloroethyl)phosphonate, GC-MS analysis reveals characteristic fragment ions. nih.gov Similar fragmentation behavior would be anticipated for this compound, with key fragments arising from the loss of ethoxy, ethylene (B1197577), and chloroethyl groups.
Table 4: Predicted Key Mass Spectral Fragments for this compound (EI-MS) Note: This table is predictive and based on data from analogous compounds.
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| [M]+ | [C₆H₁₄ClNO₃P]+ | Molecular Ion |
| [M-C₂H₄]+ | [C₄H₁₀ClNO₃P]+ | Loss of ethylene from ethoxy group |
| [M-C₂H₅O]+ | [C₄H₉ClNO₂P]+ | Loss of ethoxy radical |
| [M-CH₂Cl]+ | [C₅H₁₂NO₃P]+ | Loss of chloromethyl radical |
| [M-C₂H₄Cl]+ | [C₄H₁₀NO₃P]+ | Loss of chloroethyl radical |
MALDI-TOF MS for Molecular Weight Determination and Fragmentation Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a prominent technique for analyzing biomolecules and synthetic compounds, including those containing phosphoramidate linkages. mdpi.com For phosphoramidates, MALDI-TOF MS is effective in determining the molecular weight of the intact molecule. The process involves co-crystallizing the analyte with a matrix material, which absorbs the laser energy, leading to soft ionization and minimizing premature fragmentation of the parent molecule.
However, the acidic nature of common MALDI matrices, such as 3-hydroxypicolinic acid (3-HPA), can induce fragmentation of acid-labile bonds. nih.gov In the case of phosphoramidates, this can lead to cleavage of the P-N bond. nih.govnih.govoup.com This matrix-induced fragmentation can be strategically utilized as a high-throughput analysis method to generate specific fragments, which in turn provide structural information about the parent compound. nih.govnih.gov For a compound like this compound, this could yield fragments corresponding to the diethyl phosphate (B84403) moiety and the 2-chloroethylamine (B1212225) side chain, aiding in structural confirmation.
Interactive Table: Expected MALDI-TOF MS Fragments of this compound
Below is a hypothetical table of major ions that could be observed in a MALDI-TOF MS analysis.
| Ion Description | Proposed Structure | Theoretical m/z |
| Protonated Molecule | [M+H]⁺ | 222.04 |
| Sodium Adduct | [M+Na]⁺ | 244.02 |
| Potassium Adduct | [M+K]⁺ | 260.00 |
| Fragment (Loss of Chloroethyl) | [M-C₂H₄Cl]⁺ | 159.04 |
| Fragment (Diethyl phosphate) | [C₄H₁₀O₃P]⁺ | 137.04 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar and thermally labile compounds like phosphoramidates. mdpi.com It allows for the analysis of these molecules directly from a liquid solution, often preventing the degradation that might occur with other methods. nih.govuni-goettingen.de Phosphoramidates can be analyzed in both positive and negative ion modes.
In positive ion mode, ionization typically occurs through protonation ([M+H]⁺) or the formation of adducts with alkali metal ions, such as lithium ([M+Li]⁺) or sodium ([M+Na]⁺). nih.gov The use of non-aqueous solvents like acetonitrile (B52724) with salts such as lithium chloride has been shown to be effective for the analysis of acid-sensitive phosphoramidites, a related class of compounds, as it produces abundant adduct ions that are easily detected. nih.gov In negative ion mode, deprotonation ([M-H]⁻) is the primary ionization pathway, often facilitated by the acidic N-H proton of the phosphoramidate group. nih.gov The choice of ionization mode and solvent system can be optimized to achieve the best sensitivity and stability for this compound and its analogues. researchgate.netchemrxiv.org
High-Resolution Accurate Mass Spectrometry (HRAM-MS) for Impurity Profiling
High-Resolution Accurate Mass Spectrometry (HRAM-MS), often utilizing Orbitrap or FT-ICR mass analyzers, is indispensable for the detailed characterization and impurity profiling of synthetic compounds. nih.govsterlingpharmasolutions.com For phosphoramidates used in various applications, ensuring high purity is critical, as even trace impurities can impact performance and safety. thermofisher.comthermofisher.com HRAM-MS provides mass measurements with high accuracy (typically sub-ppm), which enables the unambiguous determination of the elemental composition of the parent molecule and any co-eluting or low-level impurities. thermofisher.comazolifesciences.com
This technique is powerful for identifying by-products from the synthesis of this compound, such as compounds resulting from incomplete reactions, side reactions (e.g., formation of a pyrophosphate analogue), or degradation. thermofisher.com By combining HRAM-MS with liquid chromatography (LC), a comprehensive profile of a sample can be generated, separating impurities from the main component before detection and identification. thermofisher.com Fragmentation data acquired via tandem mass spectrometry (MS/MS) on an HRAM instrument further aids in the confident structural elucidation of these unknown impurities. thermofisher.comthermofisher.com
Elucidation of Fragmentation Pathways and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful method for confirming the chemical structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the protonated or deprotonated molecular ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a spectrum that serves as a structural fingerprint. researchgate.netnih.gov
For phosphoramidates, characteristic fragmentation pathways often involve the cleavage of the bonds around the central phosphorus atom. researchgate.net Common fragmentation patterns include:
P-N Bond Cleavage: This is a frequent fragmentation pathway, leading to the formation of ions corresponding to the phosphate core and the amine side chain.
P-O Bond Cleavage: This can result in the loss of one of the ethoxy groups, often as an ethene molecule through a rearrangement. mdpi.com
Loss of the Alkyl Halide Chain: The 2-chloroethyl group can be lost, providing a key diagnostic peak.
Cleavage within the Ester Chains: Fragmentation can also occur within the ethyl groups, typically resulting in the loss of ethene (C₂H₄). libretexts.org
By carefully analyzing the masses of these fragments, the connectivity of the atoms in the original molecule can be pieced together, providing definitive structural confirmation. mdpi.com
Interactive Table: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ Ion of this compound (m/z 222.04)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
| 222.04 | 194.01 | C₂H₄ (28.03) | Loss of ethene from an ethoxy group |
| 222.04 | 159.04 | C₂H₄Cl (63.00) | Cleavage of the P-N bond with H transfer |
| 222.04 | 155.03 | C₂H₅O + H₂ (47.01) | Loss of an ethoxy radical and hydrogen |
| 222.04 | 127.02 | C₂H₄ + C₂H₅O (73.02) | Sequential loss of ethene and ethoxy |
| 194.01 | 166.02 | C₂H₄ (28.03) | Secondary loss of ethene |
X-ray Crystallography for Solid-State Structural Elucidation
Determination of Molecular Conformation and Stereochemistry
For chiral phosphoramidate analogues, X-ray crystallography is the gold standard for assigning the absolute configuration (R or S) at the stereocenter. nih.gov While this compound itself is achiral, many of its biologically relevant analogues possess chirality, making this technique vital for their characterization. The structural data can reveal subtle conformational differences between isomers, such as the adoption of chair or boat-like conformations in cyclic phosphoramidates, which can significantly influence their chemical reactivity. nih.gov
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Lattices
The way molecules pack together in a crystal lattice is governed by a network of intermolecular forces. nih.gov For phosphoramidates, hydrogen bonding is a dominant interaction. The N-H group acts as a hydrogen bond donor, while the phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor. dntb.gov.ua X-ray diffraction studies allow for the precise measurement of these N-H···O=P hydrogen bonds, including their lengths and angles. researchgate.net
These hydrogen bonds can link molecules into distinct patterns, such as chains, dimers, or more complex three-dimensional networks, which dictate the physical properties of the crystal. researchgate.netresearchgate.net In addition to strong hydrogen bonds, weaker interactions like C-H···O and C-H···π interactions can also play a role in stabilizing the crystal structure. researchgate.net A detailed analysis of the crystal packing provides fundamental insights into the supramolecular chemistry of phosphoramidates and helps to understand how they interact with each other in the solid state. nih.govrsc.org
Interactive Table: Typical Crystallographic Parameters for Phosphoramidate Structures
This table presents typical ranges for bond lengths and angles found in phosphoramidate crystal structures, based on general chemical knowledge.
| Parameter | Atom Pair/Triplet | Typical Value |
| Bond Length | P=O | 1.45 - 1.50 Å |
| Bond Length | P-N | 1.60 - 1.65 Å |
| Bond Length | P-O (ester) | 1.55 - 1.60 Å |
| Bond Angle | O=P-N | 110 - 115° |
| Bond Angle | O=P-O | 115 - 120° |
| Bond Angle | N-P-O | 100 - 108° |
| H-Bond Length | N-H···O | 2.7 - 3.1 Å |
Conformational Analysis of Key Structural Motifs (e.g., P(O)NHC(O) Skeleton)
Detailed structural information has been elucidated from the single-crystal X-ray diffraction of analogues such as diphenyl (3,4-difluorophenyl)phosphoramidate. Studies of this compound have revealed the existence of conformational polymorphs, where the same molecule crystallizes in different forms with distinct spatial arrangements. researchgate.net This phenomenon underscores the flexibility of the phosphoramidate skeleton.
The analysis of these structures focuses on the geometry around the central phosphorus atom and the orientation of the substituents. The core of the phosphoramidate linkage involves a tetracoordinate phosphorus atom bonded to an oxygen atom (phosphoryl group), a nitrogen atom, and two oxygen atoms of the ester groups. The geometry of this P(O)N(H)C core is of primary interest.
Key structural parameters, including bond lengths, bond angles, and torsion angles, define the conformation. In the case of diphenyl (3,4-difluorophenyl)phosphoramidate, two distinct conformers (Form I and Form II) were identified, highlighting the rotational freedom around the P-N and P-O bonds. researchgate.net
The bond lengths within the phosphoramidate core are consistent with the presence of a partial double bond character for the P=O bond and single bonds for the P-N and P-O linkages. The geometry around the phosphorus atom typically deviates slightly from an ideal tetrahedron.
The following tables summarize the key geometric parameters observed in the two conformers of diphenyl (3,4-difluorophenyl)phosphoramidate, which serve as a model for understanding the conformational landscape of this compound.
Detailed Research Findings
The study of diphenyl (3,4-difluorophenyl)phosphoramidate provides specific data on the conformational states. researchgate.net Form I crystallizes with one molecule in the asymmetric unit, while Form II contains two symmetry-independent molecules (Mol A and Mol B), which are themselves conformers. The primary differences are observed in the torsion angles involving the P-N bond.
For example, the C1-N1-P1-O1 torsion angle is -175.7° in Form I, while it is -173.9° for Mol A and a significantly different -7.9° for Mol B in Form II. researchgate.net This wide variation indicates that the phenyl group on the nitrogen can adopt different orientations relative to the phosphoryl (P=O) group with only minor energetic penalties, a flexibility that would be expected to persist in analogues like this compound.
This inherent conformational flexibility is crucial for the interaction of phosphoramidates with biological targets, as it allows the molecule to adapt its shape to fit into binding pockets of enzymes or receptors.
Data Tables
Table 1: Selected Bond Lengths (Å) for Diphenyl (3,4-difluorophenyl)phosphoramidate Conformers
Data sourced from a study on the dimorphs of diphenyl (3,4-difluorophenyl)phosphoramidate. researchgate.net
| Bond | Form I | Form II (Mol A) | Form II (Mol B) |
| P1=O1 | 1.467 | 1.472 | 1.476 |
| P1-N1 | 1.636 | 1.638 | 1.644 |
| P1-O2 | 1.585 | 1.588 | 1.584 |
| P1-O3 | 1.583 | 1.587 | 1.585 |
Table 2: Selected Bond Angles (°) for Diphenyl (3,4-difluorophenyl)phosphoramidate Conformers
Data sourced from a study on the dimorphs of diphenyl (3,4-difluorophenyl)phosphoramidate. researchgate.net
| Angle | Form I | Form II (Mol A) | Form II (Mol B) |
| O1-P1-N1 | 114.3 | 115.0 | 112.5 |
| O1-P1-O2 | 116.1 | 116.1 | 116.0 |
| O1-P1-O3 | 113.1 | 112.9 | 114.1 |
| N1-P1-O2 | 102.7 | 100.9 | 104.2 |
| N1-P1-O3 | 106.8 | 108.5 | 106.3 |
| O2-P1-O3 | 102.7 | 102.1 | 102.6 |
| C1-N1-P1 | 125.7 | 126.9 | 124.9 |
Table 3: Key Torsion Angles (°) for Diphenyl (3,4-difluorophenyl)phosphoramidate Conformers
Data sourced from a study on the dimorphs of diphenyl (3,4-difluorophenyl)phosphoramidate. researchgate.net
| Torsion Angle | Form I | Form II (Mol A) | Form II (Mol B) |
| O1-P1-N1-C1 | -175.7 | -173.9 | -7.9 |
| O2-P1-N1-C1 | -49.0 | -46.7 | 119.5 |
| O3-P1-N1-C1 | 67.2 | 71.3 | -116.1 |
| C13-O2-P1-N1 | 163.6 | 168.1 | 167.3 |
| C7-O3-P1-N1 | -133.5 | -132.8 | -135.2 |
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the detailed computational and theoretical chemistry of this compound that aligns with the requested outline. Studies providing in-depth data on its electronic structure, reaction barriers, pKa, or conformational dynamics using quantum chemical calculations or molecular dynamics simulations could not be located.
The methodologies outlined in the request, such as Density Functional Theory (DFT), ab initio calculations, and Molecular Dynamics (MD), are standard and powerful techniques for characterizing chemical systems. However, their application to this particular compound has not been documented in the accessible literature.
Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested structure and content for this compound. Generating such an article would require data that is not publicly available.
Computational and Theoretical Chemistry of Diethyl 2 Chloroethyl Phosphoramidate Systems
Molecular Dynamics (MD) Simulations
Development and Validation of Interatomic Force Fields for Organophosphorus Systems
The accuracy of classical molecular dynamics (MD) simulations is fundamentally dependent on the quality of the underlying interatomic force fields. For organophosphorus compounds like diethyl (2-chloroethyl)phosphoramidate, several force fields have been developed and validated to model their complex intramolecular and intermolecular interactions.
Detailed research has focused on parametrizing and validating general-purpose force fields, such as the Generalized Amber Force Field (GAFF), for organophosphorus systems. researchgate.netnih.gov Validation is often a multi-step process. Initially, parameters for bond lengths, angles, and dihedral angles are derived from high-level quantum mechanical calculations. Subsequently, non-bonded parameters, including Lennard-Jones terms and partial atomic charges, are refined to reproduce experimental bulk properties like density and enthalpy of vaporization. researchgate.netnih.gov
A crucial validation step involves comparing the structural and dynamic properties from classical MD simulations against more accurate, albeit computationally expensive, ab initio molecular dynamics (AIMD) simulations. nih.gov For instance, studies have used AIMD to generate benchmark data on the liquid structure of organophosphorus compounds, which is then used to assess the performance of force fields like GAFF. nih.gov The agreement between radial distribution functions (RDFs) obtained from classical MD and AIMD serves as a key indicator of the force field's accuracy in reproducing the local molecular environment. nih.gov While GAFF has shown moderate success in reproducing the liquid structures of organophosphorus compounds, especially those with bulky alkyl groups, discrepancies can arise, indicating the need for further refinement of specific parameters. nih.gov
Another widely used force field for this class of compounds is the Transferable Potentials for Phase Equilibria (TraPPE). researchgate.net Originally developed for nerve agents like sarin (B92409) and soman, its parameters have been extended to their chemical simulants and other related organophosphorus molecules. researchgate.net The TraPPE force field has demonstrated excellent agreement with experimental results for thermodynamic properties, validating its predictive power for compounds within its chemical space. researchgate.net
The development of these force fields is an ongoing effort, aiming to create a robust and transferable set of parameters that can accurately model the behavior of a wide range of organophosphorus compounds, including this compound, in various environments.
Table 1: Comparison of Common Force Fields for Organophosphorus Systems
| Force Field | Type | Parametrization Basis | Key Validated Properties | Typical Application |
| GAFF | All-Atom | Quantum mechanics, experimental bulk data | Liquid structure (RDFs), density, enthalpy of vaporization | General molecular simulations in condensed phases |
| TraPPE | United-Atom | Experimental vapor-liquid equilibria | Thermodynamic properties (vapor pressure, critical point) | Phase behavior and thermodynamic property prediction |
| OPLS | All-Atom | Quantum mechanics, experimental liquid properties | Densities, heats of vaporization, conformational energies | Simulations of organic liquids and biomolecules |
Ab Initio Molecular Dynamics (AIMD) for Reaction Pathway Simulations
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that calculates the forces acting on atoms from first-principles quantum mechanical calculations at each step of the simulation. This avoids the reliance on pre-parameterized force fields, making AIMD particularly suitable for studying chemical reactions where bond breaking and formation occur.
For organophosphorus compounds, AIMD simulations provide a "gold standard" for validating classical force fields and for investigating fundamental reaction pathways. nih.gov The methodology is based on solving the electronic structure problem, typically using Density Functional Theory (DFT), at each configuration of the atomic nuclei along a trajectory. nih.gov This allows for the exploration of complex potential energy surfaces and the identification of transition states and reaction intermediates.
While specific AIMD studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the methodology is well-suited for investigating its hydrolysis or other degradation mechanisms. Such simulations could elucidate the step-by-step process of nucleophilic attack on the phosphorus center, the role of solvent molecules in stabilizing transition states, and the energetics of the entire reaction coordinate. The insights gained from AIMD simulations of similar organophosphorus compounds, such as nerve agents and their simulants, are directly applicable. nih.gov These studies have successfully characterized liquid structures and provided benchmarks for improving classical models. nih.gov
The primary limitation of AIMD is its high computational cost, which restricts simulations to relatively small system sizes (hundreds of atoms) and short timescales (picoseconds). mdpi.com Despite these limitations, AIMD remains an invaluable tool for gaining a fundamental, quantum-mechanical understanding of reaction mechanisms relevant to this compound.
Integration of MD with Spectroscopic Parameters (e.g., MDOC with NMR Tensors)
A sophisticated approach to refining molecular structures in solution involves the integration of molecular dynamics simulations with experimentally derived spectroscopic data, such as Nuclear Magnetic Resonance (NMR) tensors. The Molecular Dynamics with Orientational Constraints (MDOC) method is a prime example of this integrated approach. researchgate.netnih.gov
MDOC simulations utilize NMR parameters, like residual dipolar couplings (RDCs) or chemical shift anisotropies, as orientational tensorial constraints. researchgate.netnih.gov These experimental constraints guide the MD simulation, forcing the sampled conformations to be consistent with the NMR data. This technique is particularly powerful for determining the three-dimensional structure and dynamics of flexible molecules in solution, where a single static structure is inadequate. researchgate.net
For chiral organophosphorus compounds, MDOC has been successfully applied to aid in stereochemical analysis. researchgate.net By incorporating experimental RDCs, the method can help distinguish between different diastereoisomers with high confidence. researchgate.net The process involves running an MD simulation where an additional potential energy term is added to the force field. This term penalizes deviations between the back-calculated NMR parameters from the simulation trajectory and the experimental values.
The workflow for such an analysis on a molecule like this compound would involve:
Experimental NMR: Measuring key NMR parameters (e.g., RDCs) for the molecule in an alignment medium.
MDOC Simulation: Running an MD simulation where the molecule's orientation is constrained by the experimental NMR tensors.
Structure Refinement: The resulting trajectory provides an ensemble of conformations that is consistent with both the force field and the experimental data, leading to a refined understanding of the molecule's structure and dynamics in solution.
Furthermore, coordinate snapshots from MDOC simulations can be used for subsequent quantum chemical calculations to compute NMR chemical shift (CS) tensors. nih.gov This combined approach allows for the simulation and detailed interpretation of complex NMR spectra, providing deep insights into local molecular geometry and mobility. nih.gov
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient compromise between the accuracy of quantum mechanics and the speed of molecular mechanics. This approach is ideal for studying chemical processes, such as reactions or spectroscopic properties, of a molecule like this compound within a larger environment, like a solvent or a biological system.
In a QM/MM simulation, the system is partitioned into two regions:
The QM Region: This region contains the part of the system where the key chemical events occur (e.g., the this compound molecule itself, particularly the phosphorus center and its immediate substituents). This region is treated with a high-level quantum mechanical method (like DFT).
The MM Region: This region comprises the surrounding environment (e.g., water molecules, a protein active site). It is described using a classical molecular mechanics force field.
The total energy of the system is a combination of the energies of the QM region, the MM region, and the interaction energy between the two. This partitioning allows computational resources to be focused on the chemically active site while still accounting for the influence of the environment in a computationally tractable manner.
For this compound, QM/MM simulations would be the method of choice for studying its enzymatic degradation. The active site of the enzyme and the substrate would constitute the QM region, allowing for an accurate description of bond breaking/forming and charge redistribution during the catalytic cycle. The rest of the protein and the surrounding solvent would be treated at the MM level. This approach enables the study of reaction mechanisms in complex biological systems, which would be computationally prohibitive for a full QM treatment.
Table 2: Summary of Computational Methodologies
| Methodology | Core Principle | Primary Application for this compound | Advantages | Limitations |
| Force Field MD | Classical mechanics with empirical potentials | Simulating bulk properties, conformational sampling | Computationally efficient, allows large systems and long timescales | Accuracy depends entirely on force field parametrization |
| AIMD | Quantum mechanical forces on-the-fly | Simulating reaction pathways, validating force fields | High accuracy, no need for pre-defined potentials for reaction | Computationally very expensive, limited to small systems/short times |
| MDOC | MD guided by experimental NMR data | Structure refinement and stereochemical analysis in solution | Integrates experimental data for higher accuracy, models flexibility | Requires high-quality experimental NMR data |
| QM/MM | QM treatment of active site, MM for environment | Simulating chemical reactions in solvent or enzyme active sites | Balances accuracy and computational cost for large systems | Requires careful partitioning of QM and MM regions |
Applications and Role of Diethyl 2 Chloroethyl Phosphoramidate in Advanced Organic Synthesis
Diethyl (2-Chloroethyl)phosphoramidate as a Key Synthetic Intermediate in Complex Molecule Synthesis
The structure of this compound positions it as a strategic intermediate for the synthesis of more complex molecular architectures, particularly those containing a phosphoramidate (B1195095) core or an ethylamine (B1201723) linkage. The chloroethyl group serves as a reactive handle for introducing the phosphoramidate moiety onto other molecules through nucleophilic substitution reactions.
Furthermore, this compound is a key precursor for the synthesis of N-phosphorylated aziridines. The internal nucleophilicity of the nitrogen atom can facilitate an intramolecular cyclization, displacing the chloride to form a three-membered aziridine (B145994) ring. This transformation is a powerful method for introducing a strained, yet synthetically versatile, heterocyclic motif into a target molecule. These phosphorylated aziridines can then undergo ring-opening reactions with various nucleophiles to afford a diverse array of functionalized aminoethylphosphoramidates.
Utility in Ligand Design for Coordination Chemistry
Phosphoramidates, and the closely related phosphoramidites, have emerged as a highly versatile and privileged class of ligands in coordination chemistry and asymmetric catalysis. nih.govnih.govwikipedia.orgresearchgate.net this compound can serve as a foundational building block for the design of novel bidentate or polydentate ligands.
The phosphorus center, with its lone pair of electrons, can coordinate to a metal center. The nitrogen atom can also act as a donor, although its basicity is reduced by the adjacent electron-withdrawing phosphoryl group. The 2-chloroethyl arm provides a site for further functionalization. For example, substitution of the chloride with other donor groups can lead to the creation of P,N or P,O-type bidentate ligands. The modular nature of phosphoramidate synthesis allows for systematic tuning of the ligand's steric and electronic properties to optimize its performance in specific catalytic reactions. nih.govresearchgate.net
Table 1: Potential Ligand Modifications from this compound
| Reactant/Condition | Resulting Ligand Type | Potential Coordination |
|---|---|---|
| Reaction with a primary/secondary amine | P,N-Bidentate Ligand | Metal coordination through phosphorus and the newly introduced nitrogen |
| Reaction with an alcohol/phenol | P,O-Bidentate Ligand | Metal coordination through phosphorus and the ether oxygen |
Role in Catalysis and Metal-Ligand Cooperativity
The application of phosphoramidate-based ligands is extensive in transition-metal-catalyzed reactions, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. nih.govingentaconnect.com While this compound itself is not a direct catalyst, its derivatives are excellent candidates for ligands that can facilitate catalysis.
The concept of metal-ligand cooperativity, where both the metal center and the ligand actively participate in a reaction, is a key principle in modern catalysis. Ligands derived from this compound could be designed to exhibit such cooperativity. For instance, a ligand where the ethylamino chain is elongated and functionalized could have a pendant group that acts as a proton shuttle or a secondary coordination site, influencing the reactivity and selectivity of the catalytic process. The P-N bond itself can also be involved in cooperative catalytic cycles.
Facilitation of Intramolecular Cyclization in Organic Transformations
A defining characteristic of the N-(2-chloroethyl) moiety is its propensity to undergo intramolecular cyclization. In the case of this compound, treatment with a non-nucleophilic base can induce an intramolecular SN2 reaction. The phosphoramidate nitrogen acts as the nucleophile, attacking the carbon bearing the chlorine atom to form a diethyl N-aziridinylphosphonate intermediate. nih.govorganic-chemistry.orgd-nb.infonih.gov
This intramolecular cyclization is a powerful tool in organic synthesis for a number of reasons:
Formation of Strained Rings: It provides efficient access to the high-energy, three-membered aziridine ring.
Stereochemical Control: If the starting material is chiral, this cyclization can proceed with a high degree of stereochemical fidelity.
Synthetic Versatility: The resulting N-phosphorylated aziridine is a valuable intermediate that can undergo regioselective ring-opening with a wide range of nucleophiles, leading to the formation of more complex, substituted ethylamine derivatives. d-nb.infonih.gov
Precursor Chemistry for Other Classes of Organophosphorus Compounds
This compound serves as a versatile precursor for a variety of other organophosphorus compounds. The reactivity of its functional groups can be selectively exploited to generate new molecular frameworks.
Substitution at the Nitrogen: The hydrogen on the phosphoramidate nitrogen can be substituted through alkylation or arylation reactions, providing access to a library of N-substituted phosphoramidates.
Modification of the Chloroethyl Group: The chlorine atom can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, alkoxides, thiolates) to introduce new functional groups onto the ethyl side chain. This allows for the synthesis of phosphoramidates with tailored properties.
Reactions at the Phosphorus Center: The P-N bond can be cleaved under certain hydrolytic conditions. cymitquimica.com Moreover, the diethyl phosphonate (B1237965) moiety can be transformed. For example, reaction with appropriate reagents can lead to the formation of phosphoramidochloridates or other mixed phosphoramidate esters.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl N-aziridinylphosphonate |
| N-phenyl-N'-(2-chloroethyl)urea |
| Phosphoramidochloridates |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Diethyl (2-Chloroethyl)phosphoramidate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via condensation reactions involving phosphorochloridates. For example, triethyl phosphite reacts with 2-chloroethylamine derivatives under microwave irradiation or reflux conditions. A solvent-free approach using the Kabachnik-Fields reaction (three-component condensation of diethyl phosphoramidate, aldehydes, and phosphites) yields α-aminophosphonates with high efficiency (84–93% yields) . Key variables include temperature (80–120°C), solvent choice (acetonitrile or dichloromethane), and catalyst-free conditions, which minimize side reactions .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound derivatives?
- Methodology :
- NMR Spectroscopy : and NMR are critical for confirming structural integrity. For instance, NMR peaks at δ 3.6–4.2 ppm (methylene protons adjacent to phosphorus) and shifts near 10–15 ppm confirm phosphoramidate bonds .
- Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]) and fragmentation patterns for purity assessment .
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) and HPLC are used for purification .
Advanced Research Questions
Q. How do structural modifications (e.g., aryl substituents) impact the flame-retardant efficacy of this compound in polyurethane foams (PUFs)?
- Methodology : Comparative studies using thermogravimetric analysis (TGA) and microscale combustion calorimetry (MCC) reveal that phosphoramidates with electron-withdrawing groups (e.g., trifluoromethyl) enhance char formation and reduce peak heat release rates (pHRR) by 30–40% versus unmodified analogs. Phosphonates outperform phosphates due to higher thermal stability (>300°C) . Mechanistic studies suggest gas-phase radical scavenging and condensed-phase crosslinking as key modes of action .
Q. What is the role of this compound derivatives in actinide separation, and how does ligand design influence selectivity?
- Methodology : Functionalizing Merrifield resin with diethyl (3-(1H-imidazol-1-yl)propyl)phosphoramidate groups creates chelating sites for U(VI) and Th(IV). Batch adsorption experiments (pH 3–4) show >90% uptake efficiency, attributed to phosphoramidate-imidazole synergy. Selectivity over lanthanides is achieved by tuning the spacer length between phosphorus and nitrogen donors .
Q. How can conflicting data on the hydrolytic stability of this compound be reconciled across studies?
- Analysis : Discrepancies arise from variations in pH, solvent polarity, and substituent effects. For example, electron-donating groups (e.g., methoxy) increase hydrolysis resistance in aqueous acetonitrile (half-life >24 hrs at pH 7), while electron-withdrawing groups (e.g., nitro) reduce stability (half-life <6 hrs). Kinetic studies using NMR and HPLC-MS are recommended for mechanistic insights .
Methodological Challenges
Q. What strategies optimize the catalytic activity of chiral this compound derivatives in asymmetric synthesis?
- Methodology :
- Ligand Design : Introducing bulky substituents (e.g., 3,5-bis(trifluoromethyl)benzyl) enhances enantioselectivity (>90% ee) in Michael additions. DFT calculations guide steric and electronic tuning .
- Reaction Engineering : Flow photochemical reactors improve yield (70–85%) and reduce side reactions in cyclization processes by ensuring uniform irradiation and residence time control .
Q. What are the limitations of using this compound as a phosphorylating agent in peptide synthesis?
- Analysis : While effective for serine/threonine phosphorylation, its reactivity toward tyrosine is low (<20% yield) due to steric hindrance. Alternatives like diphenyl phosphoramidates or microwave-assisted activation (50°C, DMF solvent) improve tyrosine phosphorylation efficiency to 60–75% .
Data Contradiction Resolution
Q. Why do studies report conflicting antimicrobial activities for this compound derivatives?
- Resolution : Variability stems from substituent effects and assay conditions. Derivatives with salicylaldehyde moieties exhibit broad-spectrum activity (MIC 8–32 µg/mL against S. aureus and E. coli), while alkyl-substituted analogs are inactive. Standardized broth microdilution assays (CLSI guidelines) and logP optimization (2–4 range) are critical for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
